
2-cyano-3-(1H-indol-3-yl)acrylamide
Overview
Description
2-cyano-3-(1H-indol-3-yl)acrylamide is an organic compound that belongs to the class of cyanoacrylamides This compound is characterized by the presence of a cyano group (-CN) and an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
The synthesis of 2-cyano-3-(1H-indol-3-yl)acrylamide typically involves a multi-step process. One common method includes the following steps:
Amidation Reaction: The reaction between substituted anilines and ethyl 2-cyanoacetate to form an intermediate.
Knoevenagel Condensation: The intermediate undergoes a Knoevenagel-type condensation reaction with indole aldehyde, resulting in the formation of this compound.
Industrial production methods may vary, but they generally follow similar synthetic routes, optimizing reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-cyano-3-(1H-indol-3-yl)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Synthesis Applications
Building Block for Organic Synthesis
2-Cyano-3-(1H-indol-3-yl)acrylamide serves as a versatile building block in organic synthesis. Its indole moiety provides a framework for creating more complex organic compounds. The compound can participate in various chemical reactions, including:
- Michael Additions : Reacting with nucleophiles due to the electrophilic nature of the cyano group.
- Condensation Reactions : Forming new carbon-carbon bonds through condensation with other aldehydes or ketones.
Biological Applications
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. A study highlighted its ability to inhibit cell proliferation in various cancer cell lines through mechanisms such as:
- Enzyme Inhibition : Targeting specific enzymes involved in cancer cell growth.
- Apoptosis Induction : Promoting programmed cell death in malignant cells.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential, particularly in models of inflammation. For instance, a hybrid derivative, ICMD-01, demonstrated significant reduction in paw edema in animal models when compared to standard anti-inflammatory drugs like dexamethasone. This suggests that this compound could lead to the development of safer anti-inflammatory therapies with fewer gastrointestinal side effects .
Medicinal Chemistry
Drug Development
The compound's structural features make it an attractive candidate for drug development. Its ability to interact with biological targets suggests potential therapeutic applications:
- Hybrid Drug Design : The synthesis of hybrid compounds combining this compound with other pharmacophores has been explored to enhance efficacy and reduce toxicity. For example, derivatives designed from clinically relevant drugs like indomethacin and paracetamol have shown improved anti-inflammatory activity .
Industrial Applications
Material Science
In the industrial sector, this compound is utilized in the development of novel materials. It can serve as a precursor for functionalized polymers, which have applications in coatings, adhesives, and advanced materials due to their enhanced mechanical properties and thermal stability.
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Anticancer | Inhibits cell proliferation | |
Anti-inflammatory | Reduces paw edema in animal models | |
Enzyme Interaction | Modulates activity of cancer-related enzymes |
Case Study: ICMD-01
A detailed study on ICMD-01, a derivative of this compound, demonstrated its effectiveness in reducing inflammation through both in vitro and in vivo models. The compound was shown to significantly lower cytokine production (IL-1β and TNFα) without cytotoxic effects, indicating its potential as a safer alternative to traditional anti-inflammatory medications .
Mechanism of Action
The mechanism of action of 2-cyano-3-(1H-indol-3-yl)acrylamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines, thereby exhibiting anti-inflammatory effects . The compound may also induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
2-cyano-3-(1H-indol-3-yl)acrylamide can be compared with other cyanoacrylamide derivatives and indole-containing compounds. Similar compounds include:
2-cyano-3-(1-ethyl-1H-indol-3-yl)-N-(2-nitrophenyl)acrylamide: Known for its anticancer properties.
Ethyl (2E)-2-cyano-3-(1H-indolyl-3-yl)acrylate: Used in organic nonlinear optics.
The uniqueness of this compound lies in its specific structure, which combines the cyano group and indole moiety, providing distinct chemical and biological properties.
Biological Activity
2-Cyano-3-(1H-indol-3-yl)acrylamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features an indole moiety, which is known for its diverse biological activities. The presence of the cyano and acrylamide groups contributes to its reactivity and potential interactions with biological targets.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of this compound. For instance, a derivative known as (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide (ICMD-01) was investigated for its effects on inflammation. In vitro assays demonstrated that ICMD-01 significantly inhibited the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cells without exhibiting cytotoxicity at concentrations up to 100 μM .
In vivo studies using a paw edema model showed that ICMD-01 reduced edema similarly to dexamethasone, a standard anti-inflammatory drug, indicating its potential as a therapeutic agent . The mechanism involves modulation of leukocyte migration and inhibition of nitric oxide production, which are critical in the inflammatory response.
Case Studies
Several studies have focused on related compounds to elucidate the biological mechanisms at play:
- Study on ICMD-01 :
- Indole Derivatives Against Cancer :
Data Summary
Biological Activity | Compound | Methodology | Key Findings |
---|---|---|---|
Anti-inflammatory | ICMD-01 | In vitro & in vivo assays | Inhibition of IL-1β, TNFα; reduced paw edema |
Anticancer | Various Indole Derivatives | Cytotoxicity assays | Induction of apoptosis; inhibition of proliferation |
Properties
IUPAC Name |
(E)-2-cyano-3-(1H-indol-3-yl)prop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c13-6-8(12(14)16)5-9-7-15-11-4-2-1-3-10(9)11/h1-5,7,15H,(H2,14,16)/b8-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJUQIIPXVMEAA-VMPITWQZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=C(C#N)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=C(\C#N)/C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6940-85-8 | |
Record name | NSC60406 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60406 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ALPHA-CYANO-3-INDOLEACRYLAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.